Glycine, glycyl-L-phenylalanylglycyl-
Description
Glycine, glycyl-L-phenylalanylglycyl- is a tripeptide derivative with the sequence Gly-Phe-Gly, where glycine (Gly) and L-phenylalanine (Phe) are linked via peptide bonds. However, in the context of , this compound forms part of a larger octapeptide mixture: glycyl-L-phenylalanylglycyl-γ-phenylalanylglycyl-γ-phenylalanylglycyl-γ-phenylalanine (molecular weight 835) and its amide (molecular weight 834) . The mixture comprises 30% octapeptide and 70% amide, as determined by α-amino nitrogen and amide nitrogen analysis . This compound is associated with enzymatic transamidation reactions catalyzed by cathepsin C, suggesting roles in peptide bond rearrangement and protein processing .
Properties
CAS No. |
27841-74-3 |
|---|---|
Molecular Formula |
C15H20N4O5 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N4O5/c16-7-12(20)19-11(6-10-4-2-1-3-5-10)15(24)18-8-13(21)17-9-14(22)23/h1-5,11H,6-9,16H2,(H,17,21)(H,18,24)(H,19,20)(H,22,23)/t11-/m0/s1 |
InChI Key |
QNNPFCCRZUGEKE-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine, glycyl-L-phenylalanylglycyl- typically involves peptide bond formation between the amino acids. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Glycine is attached to the resin through its carboxyl group.
Deprotection: The amino group of glycine is deprotected to allow for the next amino acid to be added.
Coupling: L-phenylalanine is coupled to the glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection and coupling: The process is repeated to add the final glycine residue.
Cleavage: The completed tripeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of glycine, glycyl-L-phenylalanylglycyl- can be achieved through large-scale SPPS or solution-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but requires careful purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Glycine, glycyl-L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various catalysts and reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide structure.
Scientific Research Applications
Glycine, glycyl-L-phenylalanylglycyl- has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of glycine, glycyl-L-phenylalanylglycyl- involves its interaction with specific molecular targets and pathways. In biological systems, peptides can bind to receptors, enzymes, or other proteins, influencing their activity. The specific mechanism depends on the peptide’s structure and the target molecule. For example, glycine residues can interact with glycine receptors, while L-phenylalanine residues can interact with aromatic amino acid-binding sites.
Comparison with Similar Compounds
Structural Comparison
Glycine, Glycyl-L-Phenylalanylglycyl-
- Sequence : Gly-Phe-Gly (tripeptide backbone).
- Extended Structure : In , it is part of an octapeptide with repeating Phe-Gly units.
Glycyl-L-Phenylalaninamide Acetate (H-Gly-Phe-NH₂·Acetate)
- Structure : A dipeptide amide (Gly-Phe-NH₂) with an acetate counterion .
- Molecular Formula : C₁₃H₁₉N₃O₃·C₂H₄O₂.
- Key Features : The amide group (-NH₂) enhances stability against proteolytic degradation compared to free peptides.
Glycine, Glycyl-L-Leucyl-L-Phenylalanyl- (32976-74-2)
- Sequence : Gly-Leu-Phe.
- Structure: Includes leucine (Leu), a branched-chain aliphatic amino acid, increasing hydrophobicity .
- SMILES :
C(C(=O)O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O.
Glycine, L-Alanyl-L-Tryptophyl-L-Arginyl-L-Histidyl-L-Prolyl-L-Glutaminyl-L-Phenylalanylglycyl ()
- Sequence: A complex nonapeptide with diverse residues (Ala-Trp-Arg-His-Pro-Gln-Phe-Gly).
- Key Features : Contains charged (Arg, His) and polar (Gln) residues, enabling interactions with nucleic acids or metal ions .
Physicochemical Properties
Notes:
- The octapeptide’s high molecular weight (~835) distinguishes it from smaller di- and tripeptides, impacting membrane permeability and enzymatic processing .
- Amide derivatives (e.g., H-Gly-Phe-NH₂) exhibit enhanced stability due to reduced susceptibility to hydrolysis .
- Hydrophobic residues (Leu, Phe, Met) reduce aqueous solubility, as seen in Gly-Leu-Phe and Gly-Met-Phe .
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